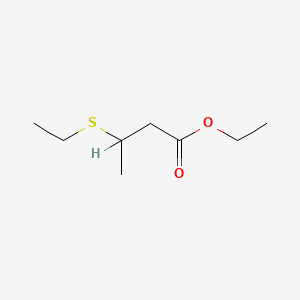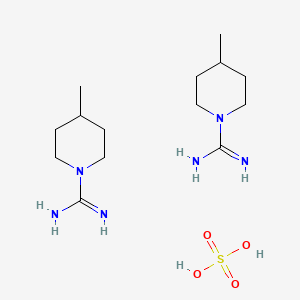
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate is a chemical compound with the molecular formula C14H32N6O4S and a molecular weight of 380.51 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves several steps. The synthetic route typically starts with the preparation of 4-methylpiperazine, which is then reacted with appropriate reagents to form the carboxamidine group. The final step involves the formation of the hemisulfate salt. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .
Analyse Chemischer Reaktionen
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups, such as amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate can be compared with other similar compounds, such as:
4-Methylpiperidine-1-carboximidamide: This compound shares a similar structure but lacks the hemisulfate group.
N,N-Diethyl-4-methyl-1-piperazinecarboxamide: This compound has a different functional group, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
73771-20-7 |
|---|---|
Molekularformel |
C7H17N3O4S |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
4-methylpiperidine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
InChI-Schlüssel |
HRGPTLPBCMWSSA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Kanonische SMILES |
CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
| 73771-20-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


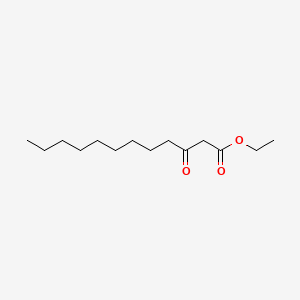
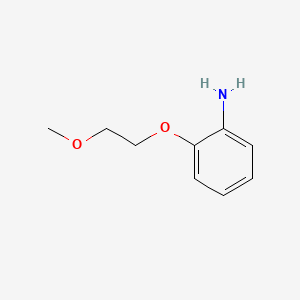
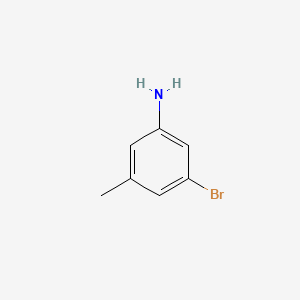
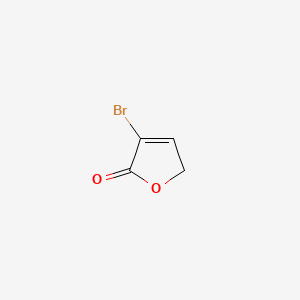
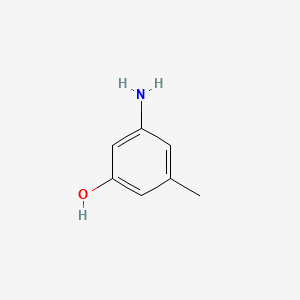
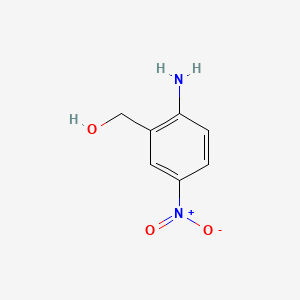
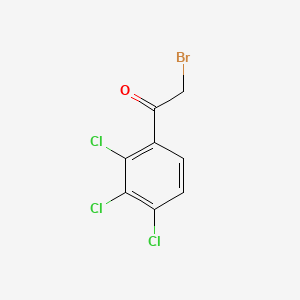
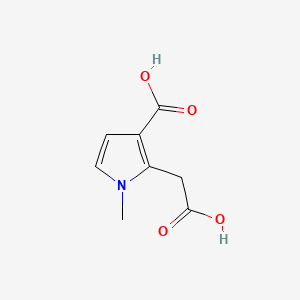
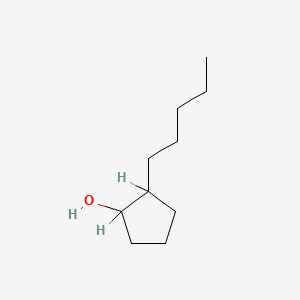
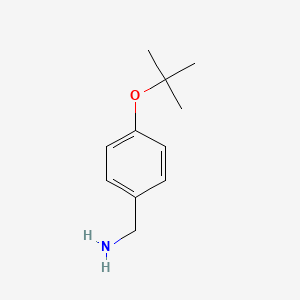
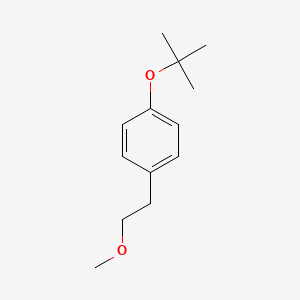
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)
![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)
